2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Overview
Description
“2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide” is a chemical compound with the CAS Number: 35980-25-7 . It has a molecular weight of 207.13 . The IUPAC name for this compound is 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide .
Molecular Structure Analysis
The molecular formula of this compound is C8H5F4NO . The InChI code for this compound is 1S/C8H5F4NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a melting point of 108-110°C . It has a density of 1.4±0.1 g/cm3, a boiling point of 241.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 41.0±0.3 cm3 .Scientific Research Applications
Environmental Degradation and Toxicity
Advanced oxidation processes (AOPs) are employed to degrade acetaminophen, a compound structurally related to the chemical , in aqueous media, highlighting pathways, by-products, and biotoxicity. The study emphasizes the importance of AOPs in breaking down recalcitrant compounds, offering insights into the degradation pathways and environmental impact of similar fluoro-containing compounds (Qutob et al., 2022).
Fluoroalkylation in Aqueous Media
Fluoroalkylation reactions, crucial for incorporating fluorine-containing functionalities into pharmaceuticals and materials, have been developed to be more environmentally benign. This includes trifluoromethylation and related reactions in water, representing advancements in green chemistry. These methods contribute to the sustainable synthesis of fluoro-containing compounds, such as 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide (Song et al., 2018).
Microbial Degradation of Fluorinated Compounds
Microbial degradation studies of polyfluoroalkyl chemicals highlight the environmental fate and biodegradability of fluorinated substances, including the potential for microbial communities to break down complex fluorinated compounds into less harmful by-products. This research is essential for understanding the environmental persistence and degradation pathways of fluorinated compounds (Liu & Avendaño, 2013).
Synthetic Pathways
Research into the synthesis of fluorinated biphenyl compounds, which are structurally similar to the chemical , provides insights into the practical applications and challenges of synthesizing such molecules. These studies contribute to the development of new synthetic methods that could be applied to the manufacture of this compound and related compounds (Qiu et al., 2009).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .
properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRAXJNODUZXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220385 | |
Record name | 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
912846-63-0 | |
Record name | 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912846-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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